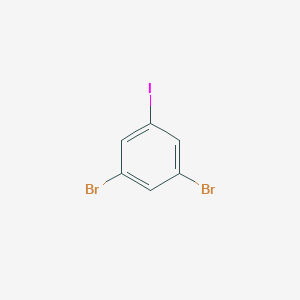

1,3-Dibromo-5-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2I/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARUMYWDGQTPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454067 | |

| Record name | 1,3-DIBROMO-5-IODOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19752-57-9 | |

| Record name | 1,3-Dibromo-5-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19752-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-DIBROMO-5-IODOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-5-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-5-iodobenzene is a key polyhalogenated aromatic compound, serving as a versatile building block in organic synthesis. Its unique substitution pattern allows for regioselective functionalization, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of a robust synthetic protocol for this compound via electrophilic aromatic substitution, along with a detailed analysis of its characterization through modern spectroscopic and physical methods.

Introduction: The Strategic Importance of this compound

Polyhalogenated benzenes are fundamental scaffolds in synthetic chemistry. Among these, this compound (C₆H₃Br₂I) stands out due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bonds, enabling selective cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] This orthogonal reactivity allows for a stepwise and controlled introduction of different functionalities onto the aromatic ring, providing a powerful tool for the construction of complex molecular architectures.[1]

Synthetic Pathway: Electrophilic Iodination of 1,3-Dibromobenzene

The synthesis of this compound is most effectively achieved through the electrophilic iodination of commercially available 1,3-dibromobenzene. This approach is governed by the principles of electrophilic aromatic substitution, where the directing effects of the existing bromine substituents dictate the position of the incoming iodine atom.

Mechanistic Rationale

The two bromine atoms on the benzene ring are deactivating groups, meaning they reduce the overall reactivity of the ring towards electrophiles. However, they are also meta-directing. This directs the incoming electrophile to the C-5 position, which is meta to both bromine atoms.

The reaction requires the in-situ generation of a potent electrophilic iodine species, typically an iodine cation (I⁺). This is accomplished by using molecular iodine (I₂) in the presence of a strong oxidizing agent, such as periodic acid (H₅IO₆) or nitric acid, in an acidic medium like a mixture of acetic acid and sulfuric acid. The oxidizing agent facilitates the formation of the highly reactive iodonium ion, which is then attacked by the electron-rich (albeit deactivated) aromatic ring.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step guide for the laboratory-scale synthesis of this compound.

Materials:

-

1,3-Dibromobenzene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

10% Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-dibromobenzene (1.0 eq) in glacial acetic acid.

-

Catalyst and Reagent Addition: Carefully add concentrated sulfuric acid to the solution. Then, add iodine (1.0 eq) and periodic acid (0.4 eq).

-

Reaction: Heat the mixture to 70-80°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Quenching and Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate. The color of the iodine will disappear.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from hot ethanol to yield this compound as a white to off-white solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂I | PubChem[2] |

| Molecular Weight | 361.80 g/mol | PubChem[2] |

| Appearance | White to off-white solid/crystals | Sigma-Aldrich[3], LEAPChem[1] |

| Melting Point | 121-125 °C | TCI America[4] |

| CAS Number | 19752-57-9 | PubChem[2] |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two types of protons on the ring.

-

Expected Chemical Shifts (in CDCl₃):

-

A triplet for the proton at the C2 position.

-

A doublet for the two equivalent protons at the C4 and C6 positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display four signals, representing the four unique carbon environments in the molecule.

-

Expected Chemical Shift Ranges (in CDCl₃):

-

C-I: ~90-100 ppm

-

C-Br: ~120-125 ppm

-

C-H: ~130-145 ppm

-

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for a substituted benzene ring.

-

Expected Absorption Bands (cm⁻¹):

-

C-H aromatic stretch: 3100-3000 cm⁻¹

-

C=C aromatic ring stretch: 1600-1400 cm⁻¹

-

C-Br stretch: ~700-500 cm⁻¹

-

C-I stretch: ~600-485 cm⁻¹

-

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one iodine atom (¹²⁷I).

-

Expected Molecular Ion (m/z): A cluster of peaks around 360, 362, and 364, corresponding to the different isotopic combinations of bromine.

-

Fragmentation: Common fragmentation patterns for halogenated aromatic compounds involve the loss of halogen atoms.[5][6]

Visualization of Workflow and Structure

Caption: A representation of the substitution pattern of this compound.

Safety and Handling

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation. [2]* 1,3-Dibromobenzene: Harmful if swallowed and causes skin and eye irritation.

-

Iodine: Harmful if swallowed, in contact with skin, or if inhaled.

-

Periodic Acid and Sulfuric Acid: Are strong oxidizing agents and are corrosive. Handle with extreme care.

-

Dichloromethane: Is a volatile and suspected carcinogen.

All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 1,3-dibromobenzene via electrophilic iodination is a reliable and regioselective method for obtaining this valuable synthetic intermediate. The detailed protocol and comprehensive characterization data provided in this guide offer a solid foundation for researchers to produce and verify this compound for applications in drug discovery, materials science, and beyond.

References

-

Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H chemical shifts and J-coupling constants of compounds 1-3. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dibromo-5-methylbenzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). MAJOR-PRODUCT - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dichloro-5-iodobenzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Tetrahedron Letters. (1997). Tetrahedron Letters, 38(12). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,3-Dibromo-5-iodobenzene: A Versatile Building Block for Advanced Synthesis

Introduction: The Strategic Importance of Tri-Halogenated Benzene Scaffolds

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. 1,3-Dibromo-5-iodobenzene, a tri-halogenated aromatic compound, has emerged as a cornerstone reagent for researchers and drug development professionals. Its unique substitution pattern, featuring two bromine atoms and one iodine atom, offers a platform for sequential and site-selective functionalization. This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications, highlighting the causality behind its utility in creating novel pharmaceuticals, advanced materials, and agrochemicals. The inherent differential reactivity of the carbon-halogen bonds is the key to its versatility, enabling a controlled, stepwise approach to molecular assembly.[1][2]

Core Properties and Identification

Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its effective application in research and development.

This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures unambiguous identification of this compound in global databases and scientific literature.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂I | [3][4] |

| Molecular Weight | 361.80 g/mol | [3][5] |

| Appearance | White to light yellow or brown crystalline powder/solid | [5] |

| Melting Point | 121.0 to 125.0 °C | [5] |

| Boiling Point | 302.7 ± 32.0 °C (Predicted) | [5] |

| Density | 2.514 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity | Typically >97-98% (GC) | |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,5-Dibromoiodobenzene, 1-Iodo-3,5-dibromobenzene | [5][6] |

Synthesis Protocol: A Validated Laboratory Methodology

The reliable synthesis of this compound is crucial for its availability in research. A common and validated method involves the deamination of 2,6-dibromo-4-iodoaniline. This protocol is designed to be self-validating through in-process monitoring and clear purification steps.

Principle of the Reaction

The synthesis proceeds via a Sandmeyer-type reaction, where the amino group of 2,6-dibromo-4-iodoaniline is converted into a diazonium salt using sodium nitrite under acidic conditions. The diazonium group is then subsequently removed and replaced with a hydrogen atom by a reducing agent, in this case, hypophosphorous acid, to yield the desired this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 188.4 g of 2,6-dibromo-4-iodoaniline and 600 g of hypophosphorous acid at room temperature. Stir the mixture to ensure uniform dispersion.[5][7]

-

Diazotization: Prepare a solution by dissolving 34.5 g of sodium nitrite in 60 ml of water. Add this solution dropwise to the reaction vessel. The reaction is highly exothermic; maintain the internal temperature between 20-25°C using a water bath.[5][7] The dropwise addition typically takes around three hours.

-

Reaction Monitoring: After the addition is complete, a significant amount of white solid will precipitate. Continue stirring the reaction at this temperature for an additional hour.[5] Monitor the reaction's progress by High-Performance Liquid Chromatography (HPLC) until the starting material (2,6-dibromo-4-iodoaniline) is no longer detected.[5][7]

-

Isolation of Crude Product: Once the reaction is complete, filter the mixture to collect the crude solid product.[7]

-

Purification by Recrystallization: Transfer the crude product to a flask and add approximately 700 ml of anhydrous ethanol. Heat the mixture to reflux (around 80°C) until the solid is completely dissolved.[5][7]

-

Final Product Collection: Allow the solution to cool slowly to room temperature (20-25°C). The purified product will crystallize as white needles. Collect the crystals by filtration and dry them under reduced pressure at 60°C.[5][7] This process typically yields a product with a purity of over 99.5%.[7]

Reactivity and Applications in Synthesis

The utility of this compound stems from the differential reactivity of its halogen substituents, which follows the order C-I > C-Br > C-Cl.[2] The carbon-iodine bond is the most labile and therefore the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1][8] This allows for a predictable, stepwise functionalization of the aromatic ring.

Logical Flow of Sequential Cross-Coupling

Caption: Stepwise functionalization based on C-X bond reactivity.

Key Application Areas:

-

Pharmaceutical and Medicinal Chemistry: This molecule serves as a critical intermediate for building tri-substituted aromatic scaffolds found in many bioactive compounds and drug candidates.[1] The ability to introduce three different substituents in a controlled manner is invaluable for structure-activity relationship (SAR) studies.

-

Organic Electronics and Materials Science: It is used in the synthesis of π-conjugated molecules and functionalized polymers for applications in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] The halogenated framework allows for fine-tuning of the electronic properties of the final materials.[1][9]

-

Cross-Coupling Reactions: this compound is a prime precursor for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings.[1][10] The higher reactivity of the iodo group allows it to be selectively coupled first, leaving the bromo groups available for subsequent transformations.[1]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

-

GHS Hazard Classification: this compound is classified as a warning-level hazard.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

-

Avoid breathing dust or vapors.[11]

-

Wash hands thoroughly after handling.[11]

-

Store in a cool, dry, dark place in a tightly sealed container.

-

Conclusion

This compound is a strategically vital building block in organic synthesis. Its well-defined physicochemical properties, reliable synthesis, and, most importantly, the predictable, differential reactivity of its three halogen atoms make it an enabling tool for chemists. By allowing for the controlled, sequential introduction of diverse functionalities, it provides a robust pathway to complex, tri-substituted aromatic molecules that are central to the advancement of pharmaceuticals, materials science, and agrochemicals.

References

-

This compound | C6H3Br2I | CID 11068437. PubChem. [Link]

-

SAFETY DATA SHEET for 1,3-Dibromobenzene. Alfa Aesar. [Link]

-

(Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations. Mol-Instincts. [Link]

-

Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. [Link]

-

Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter (RSC Publishing). [Link]

-

IODOBENZENE. Organic Syntheses. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H3Br2I | CID 11068437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. Benzene, 1,3-dibromo-5-iodo- | CymitQuimica [cymitquimica.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. calibrechem.com [calibrechem.com]

- 9. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

physical and chemical properties of 1,3-Dibromo-5-iodobenzene

An In-depth Technical Guide to 1,3-Dibromo-5-iodobenzene: Synthesis, Reactivity, and Applications

Introduction

This compound is a trihalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility stems from the differential reactivity of its three halogen substituents—two bromine atoms and one iodine atom. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in many common transformations, such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This inherent regioselectivity allows for the sequential and controlled introduction of various functionalities onto the benzene ring, making it an ideal scaffold for constructing complex, multi-substituted molecules. This guide provides a comprehensive overview of the core , detailed protocols for its synthesis, an exploration of its key chemical reactions, and a discussion of its applications for researchers in synthetic chemistry and drug development.

Compound Profile and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for its effective application in research.

Nomenclature and Structure

-

IUPAC Name : this compound[1]

-

CAS Number : 19752-57-9[1]

-

Molecular Formula : C₆H₃Br₂I[1]

-

Canonical SMILES : C1=C(C=C(C=C1Br)I)Br[1]

The structure consists of a benzene ring substituted at positions 1, 3, and 5 with two bromine atoms and one iodine atom, respectively.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 361.80 g/mol | [1][3][4] |

| Monoisotopic Mass | 359.76462 Da | [1][3] |

| Appearance | White to light yellow or brown solid/crystals | [5] |

| Melting Point | 121.0 to 125.0 °C | |

| Purity | >97-98% (typically assessed by GC or HPLC) | [2] |

| Storage | Room temperature, in a dry, dark, tightly sealed container | [2] |

Spectral Data Interpretation

While raw spectra are instrument-dependent, the expected characteristics for this compound are as follows:

-

¹H NMR : The proton NMR spectrum is expected to be simple due to the molecule's C₂ᵥ symmetry. Two distinct signals would be anticipated: a triplet for the proton at C2 (between the two bromine atoms) and a doublet for the two equivalent protons at C4 and C6 (adjacent to a bromine and the iodine).

-

¹³C NMR : The carbon NMR spectrum would show four signals corresponding to the four unique carbon environments (C1/C3, C2, C4/C6, and C5). The carbons attached to the halogens would exhibit chemical shifts influenced by the electronegativity and size of the substituent.

-

Mass Spectrometry (MS) : The mass spectrum will display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This results in a complex but predictable cluster of peaks for the molecular ion, which is invaluable for confirming the compound's identity.

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic peaks for aromatic C-H stretching (around 3100-3000 cm⁻¹) and aromatic C=C in-ring stretching (around 1570-1550 cm⁻¹).[6]

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for subsequent reactions. The most common laboratory synthesis involves a deamination-hydrodehalogenation of a substituted aniline precursor.

Synthetic Workflow: Diazotization-Reduction

The synthesis of this compound is efficiently achieved from 2,6-dibromo-4-iodoaniline via a Sandmeyer-type reaction, where the amino group is removed.[3][5] This process involves two key stages: the formation of a diazonium salt followed by its reduction with hypophosphorous acid.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[3][5]

Materials:

-

2,6-dibromo-4-iodoaniline (188.4 g, ~0.5 mol)

-

Hypophosphorous acid (50% solution, 600 g)

-

Sodium nitrite (34.5 g)

-

Water (60-100 mL)

-

Ethanol (for recrystallization, ~700 mL)

Procedure:

-

Reaction Setup : In a suitable reaction vessel, add 2,6-dibromo-4-iodoaniline (188.4 g) and hypophosphorous acid (600 g) at room temperature. Stir the mixture for 10 minutes to ensure uniform dispersion.

-

Diazotization : Prepare a solution of sodium nitrite (34.5 g) in water (60 mL). Begin to add the sodium nitrite solution dropwise to the reaction mixture.

-

Temperature Control (Causality) : The reaction is highly exothermic. It is critical to maintain the internal temperature between 20-25°C using an external water or ice bath.[5] Allowing the temperature to rise significantly can lead to the decomposition of the diazonium salt intermediate and the formation of unwanted side products.

-

Reaction Monitoring (Self-Validation) : After the addition is complete (typically over ~3 hours), a large amount of white solid will have precipitated. Continue stirring at this temperature for an additional hour. The reaction's completion should be monitored by a suitable technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting material.[3][5]

-

Workup and Isolation : Once the reaction is complete, filter the crude product from the reaction mixture.

-

Purification (Self-Validation) : Place the crude solid into a flask and add anhydrous ethanol (~700 mL). Heat the mixture to reflux (approx. 80°C) until all the solid dissolves.[5] Allow the solution to cool slowly to room temperature (20-25°C). The pure product will precipitate as white, needle-like crystals.

-

Final Steps : Collect the crystals by filtration and dry them under reduced pressure at 60°C. A typical yield is around 75%.[3][5] The purity should be confirmed by HPLC and melting point analysis.

Chemical Reactivity and Key Transformations

The synthetic power of this compound lies in the differential reactivity of its C-I and C-Br bonds. The C-I bond is weaker and more polarizable, making it the primary site for reactions like metal-halogen exchange and oxidative addition in cross-coupling.

Caption: Reactivity sites on this compound.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic nucleophile.[7] When this compound is treated with an organolithium reagent like n-butyllithium (n-BuLi), the exchange occurs preferentially at the most reactive site.

-

Mechanism & Causality : The rate of lithium-halogen exchange follows the trend I > Br > Cl.[7] This is because the reaction proceeds through an 'ate' complex, and the stability of the leaving group (halide anion) and the polarizability of the C-X bond are key factors. Consequently, reaction with one equivalent of n-BuLi at low temperatures (e.g., -78°C) selectively forms 3,5-dibromophenyllithium. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group exclusively at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is a cornerstone of modern synthesis.[8] The first step in the catalytic cycle, oxidative addition, is also highly selective for the C-I bond.[9][10]

-

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with a boronic acid or ester to form a new C-C bond.[8][11] By reacting this compound with an arylboronic acid under standard Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst and a base like Na₂CO₃), one can selectively form a 3,5-dibromo-1,1'-biphenyl derivative.[12] The remaining C-Br bonds can then be functionalized in a subsequent, often more forcing, cross-coupling reaction, allowing for the stepwise construction of unsymmetrical poly-aryl systems. This stepwise approach is a key advantage of using polyhalogenated substrates with differential reactivity.[13]

Applications in Research and Drug Development

This compound is not an end product itself but a crucial intermediate. Its value lies in its role as a scaffold for building more complex molecular architectures.

-

Synthesis of Poly-substituted Arenes : As described above, the ability to perform sequential, site-selective functionalization makes it an ideal starting material for creating complex substitution patterns on an aromatic ring that would be difficult to achieve through direct electrophilic substitution.

-

Pharmaceutical Intermediates : Many pharmacologically active molecules contain highly substituted aromatic cores. Intermediates like this compound provide a reliable platform for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

-

Materials Science : The synthesis of conjugated polymers, ligands for metal-organic frameworks (MOFs), and organic light-emitting diode (OLED) materials often requires the precise assembly of aryl units. The controlled cross-coupling capabilities of this compound are well-suited for such applications.

Safety and Handling

Proper handling of all chemicals is paramount in a research environment.

-

Hazard Identification : this compound is classified as a hazardous substance. It causes skin irritation (H315) and serious eye irritation (H319).[1][3][14] Some sources also indicate it may cause respiratory irritation (H335).[1][2] The GHS pictogram is an exclamation mark (GHS07).[2]

-

Recommended Precautions :

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[14][15][16]

-

Handling : Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[14] Prevent dust formation.[15]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][15] Keep away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

This compound is a powerful and strategic building block for advanced organic synthesis. Its key advantage is the predictable, hierarchical reactivity of its carbon-halogen bonds, with the C-I bond serving as the primary site for functionalization via metal-halogen exchange or palladium-catalyzed cross-coupling. This feature grants chemists precise control over the synthesis of complex, regiochemically defined multi-substituted aromatic compounds. A thorough understanding of its properties, synthetic methods, and reactivity profile, combined with stringent safety practices, enables researchers to fully leverage this versatile intermediate in the development of novel pharmaceuticals, advanced materials, and other high-value chemical entities.

References

-

This compound | C6H3Br2I | CID 11068437 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 19752-57-9 Name: this compound . (n.d.). Retrieved January 3, 2026, from [Link]

-

Suzuki reaction - Wikipedia . (n.d.). Retrieved January 3, 2026, from [Link]

-

Metal–halogen exchange - Wikipedia . (n.d.). Retrieved January 3, 2026, from [Link]

-

Metal–halogen exchange - Grokipedia . (n.d.). Retrieved January 3, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal . (n.d.). Retrieved January 3, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024, October 10). Retrieved January 3, 2026, from [Link]

-

Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... - ResearchGate . (n.d.). Retrieved January 3, 2026, from [Link]

-

Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene . (2025, December 18). Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | C6H3Br2I | CID 11068437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19752-57-9 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. echemi.com [echemi.com]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19752-57-9 Name: this compound [xixisys.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,3-Dibromo-5-iodobenzene

Abstract

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of the polyhalogenated aromatic compound, 1,3-Dibromo-5-iodobenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the molecule's fragmentation pathways, with a strong emphasis on the interplay between halogen-specific bond dissociation energies and the characteristic isotopic signatures of bromine. A detailed experimental protocol for acquiring the mass spectrum of this compound is also presented, ensuring a self-validating and reproducible methodology.

Introduction: The Analytical Challenge of Polyhalogenated Aromatics

Polyhalogenated aromatic compounds are a class of molecules with significant industrial and pharmaceutical relevance. Their analysis is often crucial for process monitoring, impurity profiling, and metabolic studies. Electron ionization mass spectrometry (EI-MS) stands as a powerful tool for the structural elucidation of these compounds, providing a unique fragmentation "fingerprint."[1][2] However, the presence of multiple halogen atoms introduces a layer of complexity that requires a nuanced understanding of competitive fragmentation pathways.

This guide focuses on this compound, a molecule that presents an excellent case study for understanding the hierarchical nature of fragmentation in polyhalogenated systems. By examining the interplay of bond strengths and isotopic patterns, we can confidently predict and interpret its mass spectrum.

Foundational Principles: Bond Dissociation Energy and Isotopic Patterns

The fragmentation of a molecule in an EI-MS is dictated by the relative strengths of its chemical bonds. The initial ionization event, the removal of an electron to form a molecular ion (M+•), imparts excess energy into the molecule.[2] This energy is dissipated through the cleavage of the weakest bonds, leading to the formation of fragment ions.

The Hierarchy of Halogen Bond Lability

For halogenated aromatic compounds, the carbon-halogen (C-X) bond strength is a primary determinant of the initial fragmentation steps. The bond dissociation energies (BDEs) for C-X bonds follow a clear trend:

C-F > C-Cl > C-Br > C-I

This trend indicates that the C-I bond is the weakest and therefore the most labile, requiring the least amount of energy to break. In the context of this compound, this principle strongly suggests that the initial fragmentation event will be the loss of the iodine atom.

Isotopic Signatures: The Telltale Signs of Bromine

A key feature in the mass spectra of bromine-containing compounds is the presence of characteristic isotopic patterns. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive "doublet" for any fragment containing a single bromine atom, with two peaks of roughly equal intensity separated by 2 m/z units (M+ and M+2).

For fragments containing two bromine atoms, the isotopic pattern becomes a "triplet" (M+, M+2, and M+4) with a characteristic intensity ratio of approximately 1:2:1. Recognizing these patterns is crucial for confirming the presence and number of bromine atoms in any given fragment ion.

Predicted Fragmentation Pathway of this compound

Based on the foundational principles outlined above, we can predict a logical and stepwise fragmentation pathway for this compound.

Step 1: The Molecular Ion and Initial Fragmentation

Upon electron ionization, this compound will form a molecular ion (M+•). Given the molecular formula C6H3Br2I, and using the most abundant isotopes (12C, 1H, 79Br, 127I), the nominal molecular weight is 360 g/mol . Due to the two bromine atoms, the molecular ion will appear as a triplet with peaks at m/z 360 (C6H379Br2I), 362 (C6H379Br81BrI), and 364 (C6H381Br2I) with an approximate 1:2:1 intensity ratio.

The initial and most favorable fragmentation will be the cleavage of the weakest bond, the C-I bond, resulting in the loss of an iodine radical (•I).

[C6H3Br2I]+• → [C6H3Br2]+ + •I

This will produce a dibromophenyl cation. This fragment will also exhibit the characteristic 1:2:1 isotopic pattern for two bromine atoms, with major peaks at m/z 233 (C6H379Br2), 235 (C6H379Br81Br), and 237 (C6H381Br2).

Subsequent Fragmentation Events

Following the initial loss of iodine, the dibromophenyl cation can undergo further fragmentation. The next most likely event is the loss of a bromine radical (•Br).

[C6H3Br2]+ → [C6H3Br]+• + •Br

This will result in a bromophenyl radical cation. This fragment will show the characteristic 1:1 isotopic pattern for a single bromine atom, with peaks at m/z 154 (C6H379Br) and 156 (C6H381Br).

Further fragmentation can involve the loss of the second bromine atom, leading to a benzyne or phenyl cation fragment.

[C6H3Br]+• → [C6H3]+ + •Br

This would result in a peak at m/z 75.

An alternative, though less likely, fragmentation pathway from the bromophenyl radical cation could be the loss of HBr.

[C6H3Br]+• → [C6H2]+• + HBr

This would produce a peak at m/z 74.

The predicted fragmentation pathway is visualized in the following diagram:

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a high-quality electron ionization mass spectrum of this compound, the following protocol should be followed. This protocol is designed for a standard gas chromatograph-mass spectrometer (GC-MS) system.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

GC-MS Instrumentation and Parameters

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard capillary columns. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column suitable for the separation of aromatic compounds. |

| Oven Program | Initial: 100 °C, hold 2 min | Ensures good initial focusing of the analyte on the column. |

| Ramp: 10 °C/min to 280 °C | Provides good separation from any potential impurities. | |

| Final Hold: 5 min at 280 °C | Ensures elution of all components. | |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Standard ionization technique for creating fragment-rich spectra. |

| Ion Source Temp. | 230 °C | A standard temperature that balances analyte stability and ionization efficiency. |

| Quadrupole Temp. | 150 °C | Standard temperature for good ion transmission. |

| Electron Energy | 70 eV | The standard energy for EI, which produces reproducible fragmentation patterns and allows for library matching. |

| Mass Range | 50 - 400 m/z | Covers the expected molecular ion and all significant fragments. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |

Data Analysis

-

Identify the Analyte Peak: Locate the chromatographic peak corresponding to this compound.

-

Extract the Mass Spectrum: Obtain the mass spectrum across the apex of the chromatographic peak.

-

Background Subtraction: Perform a background subtraction using a spectrum from the baseline just before or after the analyte peak to remove column bleed and other background ions.

-

Interpret the Spectrum:

-

Identify the molecular ion triplet (m/z 360, 362, 364).

-

Look for the characteristic loss of 127 Da (iodine).

-

Identify the resulting dibromophenyl cation triplet (m/z 233, 235, 237).

-

Identify the subsequent loss of 79/81 Da (bromine) to form the bromophenyl radical cation doublet (m/z 154, 156).

-

Identify the final loss of bromine to the phenyl cation (m/z 75).

-

The experimental workflow is summarized in the following diagram:

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of chemical bond strengths and isotopic abundances. The pronounced lability of the carbon-iodine bond dictates the primary fragmentation pathway, leading to an initial loss of the iodine atom. Subsequent fragmentations involve the sequential loss of the two bromine atoms. The characteristic isotopic patterns of bromine provide unambiguous confirmation of the presence of this halogen in the molecular ion and its fragments. By following the detailed experimental protocol provided, researchers can reliably obtain and interpret the mass spectrum of this and structurally similar polyhalogenated aromatic compounds, enabling confident structural elucidation and analysis.

References

- Vertex AI Search. (2024). Gas chromatography/electron ionization-mass spectrometry-selected ion monitoring screening method for a thorough investigation of polyhalogenated compounds in passive sampler extracts with quadrupole systems.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Vertex AI Search. (2024). Fragmentation mechanisms in electron impact mass spectrometry.

- ResearchGate. (2025). Benchmark measurement of iodobenzene ion fragmentation rates.

- ACS Publications. (n.d.). Time-dependent mass spectra and breakdown graphs. 6. Slow unimolecular dissociation of bromobenzene ions at near threshold energies.

- Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern.

- YouTube. (2018). mass spectrometry examples 2.

- Vertex AI Search. (n.d.). Interpretation Mass spectral interpretation is not a trivial process.

Sources

The Elusive Crystal Structure of 1,3-Dibromo-5-iodobenzene: A Case of Undetermined Solid-State Architecture

Despite its well-defined molecular formula and established role as a chemical intermediate, a comprehensive, publicly available experimental determination of the crystal structure for 1,3-Dibromo-5-iodobenzene remains conspicuously absent from crystallographic databases. This technical overview addresses the current state of knowledge, the significance of its undetermined structure, and the experimental and computational pathways required for its elucidation. While the molecular structure is known, the arrangement of these molecules in the solid state, which governs crucial properties like solubility, melting point, and reactivity, is yet to be definitively characterized.

For researchers, scientists, and professionals in drug development, the absence of a crystal structure for this compound (C₆H₃Br₂I) presents both a challenge and an opportunity.[1][2][3] Understanding the three-dimensional arrangement of molecules in a crystal lattice is fundamental to predicting and controlling the physicochemical properties of a compound. Without this information, formulators and medicinal chemists are working with an incomplete picture, potentially hindering the optimization of solid-state properties for pharmaceutical applications.

Molecular Characteristics

This compound is a halogenated aromatic compound with a molecular weight of 361.80 g/mol .[1] Its structure consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions, and an iodine atom at the 5 position.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂I | PubChem[1] |

| Molecular Weight | 361.80 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19752-57-9 | PubChem[1] |

The Significance of an Undetermined Crystal Structure

The crystal structure of a molecule dictates its macroscopic properties through the specific network of intermolecular interactions. In the case of this compound, the presence of three heavy halogen atoms suggests the potential for significant halogen bonding, a non-covalent interaction that can profoundly influence crystal packing. The study of related isomers, such as 1,3-dibromo-2-iodo-benzene, has revealed insights into intramolecular and intermolecular halogen-halogen contacts.[4][5] However, it is crucial to note that even a small change in the substitution pattern can lead to vastly different crystal packing and intermolecular interactions. For instance, in the crystal structure of 1,3-dibromo-2-iodo-5-nitrobenzene, complex halogen bonding networks are observed, while in 1,3-dibromo-2-iodobenzene, the iodine atom is reportedly not involved in halogen bonding.[6][7] This highlights the inability to reliably predict the crystal structure of the title compound based on its isomers.

Path Forward: Experimental Determination and Computational Prediction

Elucidating the crystal structure of this compound would require a dedicated experimental and computational effort.

Experimental Workflow: Single-Crystal X-ray Diffraction

The definitive method for determining a crystal structure is single-crystal X-ray diffraction (SCXRD). The general workflow is as follows:

Caption: Workflow for Single-Crystal X-ray Diffraction.

-

Synthesis and Purification: High-purity this compound would be synthesized and meticulously purified to remove any impurities that could hinder crystallization.

-

Crystal Growth: The most critical and often challenging step is growing single crystals of sufficient size and quality. This involves exploring various crystallization techniques such as slow evaporation from different solvents, vapor diffusion, or cooling of a saturated solution.

-

Single Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffraction Data Collection: The mounted crystal is irradiated with a focused beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal are then determined (structure solution) and their parameters are optimized (refinement) to best fit the experimental data.

Computational Approaches: Crystal Structure Prediction

In parallel with experimental efforts, computational crystal structure prediction (CSP) can provide valuable insights. CSP methods use the molecular structure as input to generate a landscape of possible crystal packings ranked by their lattice energies.

Caption: Workflow for Computational Crystal Structure Prediction.

These predictions can guide experimental crystallization efforts and help in the analysis of the final experimental structure.

Conclusion

The crystal structure of this compound remains an open question in the field of structural chemistry. Its determination through single-crystal X-ray diffraction would provide invaluable data for understanding the interplay of intermolecular forces, particularly halogen bonding, in shaping the solid-state architecture of polyhalogenated aromatic compounds. For the pharmaceutical and materials science industries, this information is critical for rational solid-form design and the development of new materials with tailored properties. The elucidation of this currently elusive crystal structure would be a valuable contribution to the fundamental understanding of molecular solids.

References

I am sorry, but I was unable to find the specific crystal structure for this compound in my search. The references provided are for related compounds or general information.

Sources

- 1. This compound | C6H3Br2I | CID 11068437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19752-57-9 [sigmaaldrich.com]

- 3. This compound | 19752-57-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 1,3-Dibromo-5-iodobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dibromo-5-iodobenzene, a key tri-halogenated aromatic building block in organic synthesis. For professionals in pharmaceutical development and chemical research, a thorough understanding of a compound's solubility is paramount for reaction optimization, purification, and formulation. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes foundational chemical principles to predict its solubility profile across a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable, application-specific data.

Introduction to this compound and Its Physicochemical Profile

This compound (CAS No. 19752-57-9) is a solid, crystalline compound, typically appearing as a light yellow to brown powder.[1] Its molecular structure, featuring a benzene ring substituted with two bromine atoms and one iodine atom, renders it a dense, non-polar molecule with a significant molecular weight (361.80 g/mol ).[2] These structural characteristics are the primary determinants of its solubility behavior, which is critical for its application in synthetic chemistry, particularly in cross-coupling reactions and the formation of complex organic architectures.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂I | [2] |

| Molecular Weight | 361.80 g/mol | [2] |

| Physical Form | Solid, powder, or crystal | [1] |

| Melting Point | 121.0 to 125.0 °C |

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[3] This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For this compound, a non-polar molecule, the predominant intermolecular forces are London dispersion forces. Therefore, it is predicted to be most soluble in non-polar or weakly polar organic solvents with which it can establish strong dispersion force interactions. Conversely, its solubility in highly polar solvents, particularly those with strong hydrogen-bonding networks like water, is expected to be negligible.

The following diagram illustrates the predicted solubility of this compound in various classes of organic solvents based on these principles.

Caption: Predicted solubility of this compound in different solvent classes.

Qualitative and Predicted Quantitative Solubility

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | Strong London dispersion forces between the aromatic rings of the solute and solvent lead to favorable interactions. |

| Halogenated | Dichloromethane, Chloroform | High | Similar halogenated nature promotes favorable dipole-dipole and dispersion interactions. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate to High | Primarily London dispersion forces; solubility may be slightly lower than in aromatic solvents due to less favorable pi-stacking interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen provides some polarity, but the overall non-polar character of the solvent allows for good solvation through dispersion forces. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to Low | The polar carbonyl group makes these solvents more polar, potentially reducing their affinity for the non-polar solute. |

| Alcohols | Ethanol, Methanol, Isopropanol | Low | The strong hydrogen-bonding network of the alcohol solvents is disrupted by the non-polar solute without the formation of comparably strong solute-solvent interactions. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low | These solvents are highly polar and their strong dipole-dipole interactions are not favorably replaced by interactions with the non-polar solute. |

| Aqueous | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for non-polar organic molecules. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5] The following protocol is a self-validating system designed to yield accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a robust understanding of its solubility profile can be derived from fundamental principles of chemical interactions. This guide has established that this compound is expected to be highly soluble in non-polar aromatic and halogenated solvents, moderately soluble in ethers and non-polar aliphatic solvents, and poorly soluble in polar protic and highly polar aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided offers a reliable and scientifically sound methodology for in-house determination. This combination of theoretical prediction and practical guidance equips researchers and drug development professionals with the necessary tools to effectively utilize this compound in their work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

United States Pharmacopeia. (2024). General Chapter, <1236> Solubility Measurements. USP-NF. Rockville, MD: United States Pharmacopeia. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,3-dibromo-5-methylbenzene. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 7.1: Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]

Sources

Introduction: The Significance of Polysubstituted Benzenes

An In-depth Technical Guide to the Discovery and History of 1,3-Dibromo-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, a versatile building block in modern organic chemistry. By delving into the historical context of its synthesis and exploring the nuances of its reactivity, this document serves as a technical resource for professionals in research and development.

The strategic functionalization of aromatic rings is a cornerstone of synthetic organic chemistry. Polysubstituted benzenes, particularly those bearing multiple halogen atoms, are of immense value as precursors for the construction of complex molecular architectures.[1] The differential reactivity of various halogens (I > Br > Cl > F) in cross-coupling reactions allows for selective and sequential modifications, making compounds like this compound highly sought-after intermediates in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1][2]

Historical Context and Discovery

While a singular "discovery" of this compound is not prominently documented, its existence and utility are intrinsically linked to the development of robust synthetic methodologies for the preparation of polyhalogenated aromatic compounds. The advent of reactions like the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided chemists with a reliable tool to introduce halogens and other functional groups onto an aromatic ring via the diazotization of anilines.[3][4] The synthesis of this compound is a classic application of this powerful transformation, demonstrating the precision of modern synthetic techniques.

Core Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of this compound proceeds through a multi-step sequence starting from a readily available aniline derivative. This pathway highlights fundamental reactions in organic synthesis, including electrophilic aromatic substitution and the Sandmeyer reaction.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

The synthesis of this compound is typically achieved from 2,6-dibromo-4-iodoaniline.[5]

Materials:

-

2,6-dibromo-4-iodoaniline

-

Hypophosphorous acid (H₃PO₂)

-

Sodium nitrite (NaNO₂)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add 2,6-dibromo-4-iodoaniline and hypophosphorous acid at room temperature and stir to ensure uniform dispersion.[5]

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture. This reaction is highly exothermic, and the temperature should be maintained between 20-25°C using a water bath.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.[5]

-

Isolation of Crude Product: Once the reaction is complete, the crude product will precipitate as a solid. This can be collected by filtration.[5]

-

Purification: The crude product is purified by recrystallization from ethanol. The crude solid is dissolved in hot ethanol and then allowed to cool to 20-25°C, which will cause the purified this compound to crystallize as white needles.[5]

-

Drying: The purified crystals are collected by filtration and dried under reduced pressure.[5]

A reported yield for this reaction is approximately 75.2%, with a purity of 99.72% as determined by HPLC.[5]

The Sandmeyer Reaction Mechanism

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][4] In the synthesis of this compound from 2,6-dibromo-4-iodoaniline, the key steps are the formation of a diazonium salt followed by its conversion to the final product.

Caption: Simplified mechanism of the Sandmeyer deamination.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 19752-57-9 | [6][7] |

| Molecular Formula | C₆H₃Br₂I | [6][8] |

| Molecular Weight | 361.80 g/mol | [6][8] |

| Appearance | White to light yellow crystalline solid | [1][9] |

| Melting Point | 121.0 to 125.0 °C | [10] |

| Purity | >98.0% (GC) | [10] |

Applications in Modern Organic Synthesis

This compound is a valuable building block due to the differential reactivity of its halogen substituents. The carbon-iodine bond is weaker and more reactive than the carbon-bromine bonds, allowing for selective functionalization.[1]

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.[1]

The sequential nature of these reactions, typically reacting at the iodine position first, allows for the stepwise construction of complex, tri-substituted aromatic compounds.[1]

Use in Pharmaceuticals and Materials Science

The tri-substituted aromatic scaffold provided by this compound is a common motif in drug candidates and functional materials.[1] Its use enables the synthesis of:

-

Pharmaceutical Intermediates: Building blocks for complex active pharmaceutical ingredients.[1]

-

Organic Electronics: Precursors for π-conjugated molecules and polymers used in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, dark place in a tightly sealed container.[7]

Conclusion

This compound is a testament to the power and precision of modern organic synthesis. Its preparation, rooted in the historic Sandmeyer reaction, provides a versatile platform for the creation of complex molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis, reactivity, and handling of this key intermediate is essential for innovation.

References

- askIITians. (2017, July 23). Convert fromAniline to 3,5-dibromo-4-iodonitrobenzene.

-

Wikipedia. Sandmeyer reaction. [Link]

-

LookChem. 3,5-Dibromoaniline 626-40-4 wiki. [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

-

Pawar, S. S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

PubChem. This compound. [Link]

-

Khan Academy. Sandmeyer reaction. [Link]

-

NIST. Benzene, 1,3-dibromo-. [Link]

-

Arkivoc. Iodination of Organic Compounds Using the Reagent System I. [Link]

-

Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]

-

Lulinski, S. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules. [Link]

- Google Patents. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 18). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. [Link]

-

PubChem. 1-Bromo-3-chloro-5-iodobenzene. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C6H3Br2I | CID 11068437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 19752-57-9 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | 19752-57-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Identification of 1,3-Dibromo-5-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic techniques used for the identification and characterization of 1,3-Dibromo-5-iodobenzene. As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, unambiguous structural confirmation is paramount. This document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy as applied to this specific trihalogenated aromatic compound. In the absence of publicly available experimental spectra, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided, ensuring a self-validating system for researchers.

Introduction

This compound (C₆H₃Br₂I) is a polysubstituted aromatic compound with a unique arrangement of three different halogen atoms on the benzene ring.[1] This substitution pattern makes it a valuable building block in synthetic chemistry, allowing for selective functionalization at the bromo- and iodo-positions through various cross-coupling reactions. The precise characterization of this molecule is a critical step in any synthetic workflow to ensure the identity and purity of the compound before its use in subsequent reactions. This guide serves as a detailed reference for the spectroscopic identification of this compound, providing predicted spectral data and the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectrum

Theoretical Principles: The chemical shift of a proton in ¹H NMR is influenced by the electron density of its local environment. Electronegative substituents, such as halogens, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). In this compound, the three protons on the aromatic ring are in two distinct chemical environments due to the molecule's C₂ᵥ symmetry.

Predicted Spectral Features:

-

H-4/H-6: These two protons are chemically equivalent and are situated between a bromine and an iodine atom. They are expected to appear as a doublet of doublets (or a triplet if the coupling constants are similar) due to coupling with H-2.

-

H-2: This proton is located between two bromine atoms and will appear as a triplet due to coupling with the two equivalent H-4 and H-6 protons.

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | Triplet (t) | J ≈ 1.5-2.0 Hz (meta coupling) |

| H-4, H-6 | 7.6 - 7.8 | Doublet (d) | J ≈ 1.5-2.0 Hz (meta coupling) |

Predicted ¹³C NMR Spectrum

Theoretical Principles: The chemical shifts in ¹³C NMR are also highly dependent on the electronic environment. Carbon atoms directly bonded to electronegative halogens will be significantly deshielded. The effect of halogens on the chemical shift of the carbon to which they are attached (ipso-carbon) is substantial and follows the trend I > Br > Cl.

Predicted Spectral Features: Due to the molecule's symmetry, four distinct signals are expected in the ¹³C NMR spectrum.

| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |

| C-5 (C-I) | 90 - 95 | Direct attachment to the most electronegative halogen (iodine) in this context. |

| C-1, C-3 (C-Br) | 120 - 125 | Direct attachment to bromine atoms. |

| C-2 | 135 - 140 | Unsubstituted carbon between two bromine atoms. |

| C-4, C-6 | 130 - 135 | Unsubstituted carbons between a bromine and an iodine atom. |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the ¹³C NMR spectrum due to the low natural abundance of the ¹³C isotope.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum

Theoretical Principles: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation of halogenated aromatic compounds is often characterized by the loss of halogen atoms. The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and iodine (¹²⁷I, monoisotopic) will result in a characteristic pattern for the molecular ion and bromine-containing fragments.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 360, 362, and 364, corresponding to the different isotopic combinations of the two bromine atoms. The relative intensities of these peaks will be approximately 1:2:1. The monoisotopic mass of this compound is 359.7646 g/mol .[1]

-

Major Fragments:

-

[M - I]⁺: Loss of an iodine radical (the weakest carbon-halogen bond) to give a fragment at m/z 233, 235, 237 (C₆H₃Br₂⁺).

-